Oxalyl chloride

Catalog No.
S598405
CAS No.
79-37-8
M.F
C2Cl2O2
M. Wt
126.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxalyl chloride

CAS Number

79-37-8

Product Name

Oxalyl chloride

IUPAC Name

oxalyl dichloride

Molecular Formula

C2Cl2O2

Molecular Weight

126.92 g/mol

InChI

InChI=1S/C2Cl2O2/c3-1(5)2(4)6

InChI Key

CTSLXHKWHWQRSH-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)Cl)Cl

Synonyms

Ethanedioyl Dichloride; Oxalic Acid Chloride; Oxalic Acid Dichloride; Oxalic Dichloride; Oxaloyl Chloride; Oxaloyl Dichloride; Oxalyl Dichloride;

Canonical SMILES

C(=O)(C(=O)Cl)Cl

Oxalyl chloride, also known as ethanedioyl dichloride, is a highly toxic chemical compound with the molecular formula (COCl)₂. It appears as a colorless liquid with a strong, pungent odor and is classified as a member of the acyl chloride family. This compound is soluble in various organic solvents, including benzene, hexane, and dichloromethane. Due to its reactive nature, oxalyl chloride readily reacts with water, producing hazardous byproducts such as hydrogen chloride and carbon monoxide . It has a boiling point of 63-64 °C and a density of 1.48 g/mL .

Oxalyl chloride is a highly hazardous compound and should be handled with extreme caution in a well-ventilated fume hood. Here are some key safety concerns:

  • Toxicity: Oxalyl chloride is toxic if swallowed or inhaled. Exposure can cause severe irritation and burns to the respiratory tract, eyes, and skin [].
  • Reactivity: It reacts violently with water, releasing flammable gases and toxic hydrochloric acid fumes [].
  • Flammability: Oxalyl chloride is not flammable itself but can decompose to form flammable gases on contact with water [].
  • Friedel-Crafts acylation: This reaction allows the introduction of an acyl group (RCO-) into aromatic rings, forming valuable substituted aromatic compounds .
  • Peptides and Amide bond formation: Acyl chlorides react readily with primary and secondary amines to form amides, which are the building blocks of proteins and crucial functional groups in many pharmaceutical compounds .
  • Esterification: Acyl chlorides can be used to synthesize esters through reactions with alcohols .

The reaction typically involves using Oxalyl chloride in conjunction with a catalyst, like N,N-dimethylformamide (DMF) . This reaction offers several advantages over alternative methods for acyl chloride synthesis, including:

  • Milder reaction conditions: Oxalyl chloride often allows for the conversion at lower temperatures compared to other reagents, minimizing the risk of side reactions and making it suitable for sensitive molecules .
  • Clean workup: The byproducts of the reaction, carbon dioxide and carbon monoxide, are volatile and easily removed, simplifying the purification process .

Other Applications in Scientific Research

Beyond its primary use in acyl chloride synthesis, Oxalyl chloride finds applications in other areas of scientific research:

  • Generation of carbon monoxide: Recent research explores using Oxalyl chloride as a source of carbon monoxide (CO) in carbonylation reactions. This method offers a safer and more convenient alternative to handling gaseous CO, which is toxic and poses handling challenges .
  • Synthesis of specific functional groups: Oxalyl chloride can be involved in the synthesis of various functional groups, such as oxalohydrazides, parabanic acids, and specific heterocyclic compounds .

Oxalyl chloride is known for its versatility in organic synthesis. It participates in several key reactions:

  • Swern Oxidation: This reaction utilizes oxalyl chloride to convert alcohols into aldehydes and ketones in the presence of dimethyl sulfoxide. This method is particularly valued for its mild conditions and high yields .
  • Formation of Acid Chlorides: It is commonly used to transform carboxylic acids into their corresponding acid chlorides, facilitating further synthetic transformations .
  • Friedel-Crafts Acylation: Oxalyl chloride can react with aromatic compounds in the presence of Lewis acids (e.g., aluminum chloride) to yield acylated products .
  • Dehydration Reactions: It serves as a dehydrating agent in various organic reactions, enhancing the formation of double bonds or cyclic structures .

The biological activity of oxalyl chloride is primarily associated with its toxicity rather than therapeutic use. It poses significant health risks upon exposure, including severe irritation to the eyes, skin, and respiratory tract. Its handling requires stringent safety precautions due to its corrosive nature and potential to release toxic gases upon hydrolysis . There are no known medicinal applications for oxalyl chloride.

Oxalyl chloride can be synthesized through several methods:

  • Reaction with Phosphorus Pentachloride: The original synthesis method involves reacting diethyl oxalate or oxalic acid with phosphorus pentachloride. This reaction yields oxalyl chloride along with byproducts such as phosphorus oxychloride .
     COOH PCl  COCl POCl HCl\text{ COOH PCl }\rightarrow \text{ COCl POCl HCl}
  • Direct Chlorination: Another method includes chlorination of oxalic acid using thionyl chloride or phosphorus trichloride under controlled conditions.
  • From Carbon Monoxide: Oxalyl chloride can also be generated from carbon monoxide and chlorine gas under specific conditions, although this method is less common.

Oxalyl chloride finds extensive use in various fields:

  • Organic Synthesis: It is widely employed in synthetic organic chemistry for the preparation of acid chlorides and other derivatives .
  • Chemical Reagent: The compound acts as a reagent in chlorination, oxidation, reduction, dehydration, decarboxylation, and formylation reactions .
  • Carbon Monoxide Source: Oxalyl chloride can be decomposed to generate carbon monoxide for use in carbonylation reactions .

Studies on the interactions of oxalyl chloride focus on its reactivity with other compounds rather than biological interactions. Its ability to form stable complexes with various nucleophiles makes it an important reagent in organic synthesis. Additionally, research has explored its role in generating carbon monoxide safely in laboratory settings .

Several compounds share similarities with oxalyl chloride in terms of structure and reactivity:

CompoundFormulaKey Features
Acetyl ChlorideC₂H₃ClOUsed for acylation reactions; less toxic.
PhosgeneCOCl₂Used in chemical synthesis; highly toxic.
Thionyl ChlorideSOCl₂Used for converting alcohols to chlorides; less reactive than oxalyl chloride.
Benzoyl ChlorideC₇H₅ClOCommonly used in acylation; more stable than oxalyl chloride.

Uniqueness of Oxalyl Chloride: Oxalyl chloride is distinct due to its dual chlorines that are easily eliminated during reactions, making it one of the most reactive acyl chlorides available. Its role in Swern oxidation and ability to act as a source of carbon monoxide further highlight its unique position among similar compounds .

Physical Description

Liquid

XLogP3

1.7

Boiling Point

63.5 °C

Melting Point

-16.0 °C

UNII

R4Y96317DW

GHS Hazard Statements

Aggregated GHS information provided by 327 companies from 31 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (63.3%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (62.08%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (24.16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (94.8%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (16.51%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

79-37-8

Wikipedia

Oxalyl chloride

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Ethanedioyl dichloride: ACTIVE

Dates

Modify: 2023-08-15

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